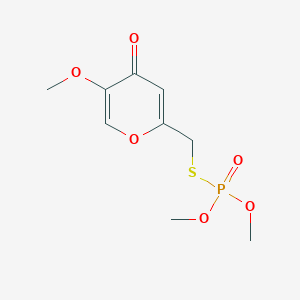
Enpiperate
Overview
Description
N-methyl-4-piperidyl benzilate, labeled with tritium ([3H]4NMPB), is a potent muscarinic receptor antagonist. It is widely used in biochemical and pharmacological research to study the binding properties and mechanisms of muscarinic receptors in various tissues, including the brain and heart .
Mechanism of Action
Target of Action
Enpiperate is a synthetic compound
Biochemical Pathways
It is known that many molecular transformations within cells require multiple steps
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound
Result of Action
It is known that cellular response to various stimuli follows a basic pattern of macromolecular damage to proteins, lipids, and DNA; cell cycle arrest; molecular repair; and cell death when damage becomes too extensive to repair . Whether this compound induces similar effects is an area that requires further investigation.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability . These factors could include temperature, pH, presence of other compounds, and more.
Biochemical Analysis
Biochemical Properties
Enpiperate plays a significant role in biochemical reactions, particularly as a calcium channel blocker . This means that it interacts with calcium channels in cells, inhibiting the movement of calcium ions. This interaction can influence various biochemical processes, including signal transduction, muscle contraction, and neurotransmitter release.
Cellular Effects
As a calcium channel blocker, this compound can have profound effects on various types of cells and cellular processes. By inhibiting the movement of calcium ions, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with calcium channels. By binding to these channels, it inhibits the movement of calcium ions, which can lead to changes in cell signaling, gene expression, and cellular metabolism .
Preparation Methods
The synthesis of N-methyl-4-piperidyl benzilate involves catalytic tritium exchange. The azide derivative of N-methyl-4-piperidyl benzilate is prepared by incorporating an azido group into the benzilic acid moiety . The resulting compound is purified to achieve a high level of purity (>97%) as established by thin-layer chromatography .
Chemical Reactions Analysis
N-methyl-4-piperidyl benzilate undergoes various chemical reactions, including:
Photoaffinity Labeling: This involves the formation of a reversible complex with the azide prior to photolytic conversion to highly reactive nitrenes.
Allosteric Inhibition: Bisquaternary pyridinium oximes inhibit the binding of N-methyl-4-piperidyl benzilate to muscarinic receptors in an allosteric manner, decreasing the rates of both association and dissociation.
Scientific Research Applications
N-methyl-4-piperidyl benzilate is extensively used in scientific research, particularly in the study of muscarinic receptors. Its applications include:
Biochemical Isolation and Characterization: The compound serves as a powerful probe for isolating and characterizing muscarinic receptors.
Pharmacological Studies: It is used to investigate the binding properties and mechanisms of muscarinic receptors in various brain regions and the heart.
Photoaffinity Labeling: The compound is utilized as a photolabile probe to study the oligomeric structure of muscarinic receptors.
Comparison with Similar Compounds
N-methyl-4-piperidyl benzilate is compared with other muscarinic receptor antagonists, such as 3-quinuclidinyl benzilate. Both compounds are used as photoaffinity probes for muscarinic receptors, but N-methyl-4-piperidyl benzilate is noted for its high-affinity binding and low levels of non-specific binding . Similar compounds include:
Properties
IUPAC Name |
(1-methylpiperidin-4-yl) 2-hydroxy-2,2-diphenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-21-14-12-18(13-15-21)24-19(22)20(23,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18,23H,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYPGJCVNPPUPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189664 | |
| Record name | Enpiperate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3608-67-1 | |
| Record name | 1-Methyl-4-piperidyl benzilate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3608-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enpiperate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003608671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-NMPB | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172167 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Enpiperate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-4-piperidyl diphenylglycolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.704 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYL-4-PIPERIDYL BENZILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWK86805EB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




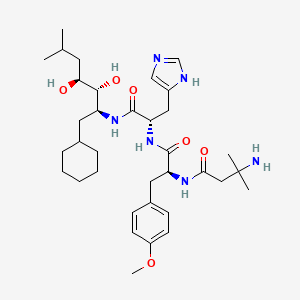

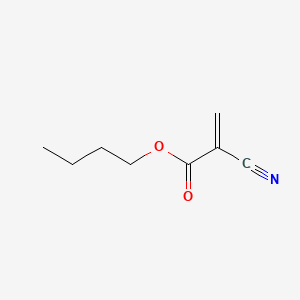




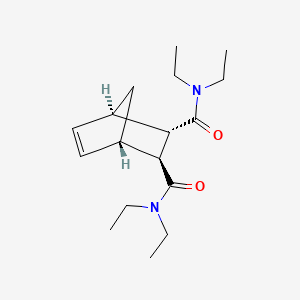

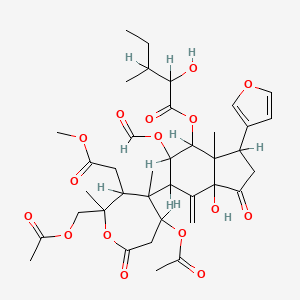
![2-[(3-chlorobenzoyl)amino]benzoic Acid](/img/structure/B1671281.png)
